4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
描述
属性
IUPAC Name |
methyl 4-fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3/c1-24-16(23)9-2-4-11(18)12(6-9)20-15(22)13-7-19-14-5-3-10(17)8-21(13)14/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHIPTLZNCZSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester (CAS Number: 2088941-82-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H14F2N4O3, with a molecular weight of approximately 368.31 g/mol. The compound features both a fluorinated benzoic acid moiety and an imidazo[1,2-a]pyridine derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F2N4O3 |
| Molecular Weight | 368.31 g/mol |
| CAS Number | 2088941-82-4 |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases, particularly those involved in cancer progression such as c-Met. The interaction of the imidazo[1,2-a]pyridine core with these targets is crucial for its inhibitory effects.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence the compound's biological efficacy. For instance, the introduction of different substituents at the 6-position has been shown to enhance c-Met inhibition potency. A comparative analysis of various analogues revealed that specific polar groups can improve cellular activity.
Example SAR Findings:
- Compound A : IC50 = 188.5 nM against EBC-1 cells.
- Compound B : IC50 = 106.7 nM with a benzonitrile analogue.
These findings underscore the importance of functional group positioning in optimizing biological activity.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer properties. For example, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including those expressing high levels of c-Met.
Antimicrobial Activity
Additionally, compounds within this class have been explored for their antimicrobial properties. Some derivatives have demonstrated effectiveness against specific bacterial strains, suggesting potential applications in treating infections.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound belongs to a family of fluorinated benzoic acid esters with imidazo[1,2-a]pyridine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Imidazo[1,2-a]pyridine | Position of Fluorine on Benzoate |
|---|---|---|---|---|---|
| 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester (Target) | 2088941-82-4 | C₁₆H₁₁F₂N₃O₃ | 331.28 | 6-Fluoro | 4-Fluoro |
| 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | 2088942-84-9 | C₁₇H₁₄FN₃O₃ | 327.32 | 6-Methyl | 4-Fluoro |
| 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | 1426654-37-6 | C₁₆H₁₁F₂N₃O₃ | 331.28 | 7-Fluoro | 4-Fluoro |
| 4-Fluoro-3-[(6-methoxy-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | Discontinued | C₁₇H₁₄FN₃O₄ | 343.32 | 6-Methoxy | 4-Fluoro |
Key Findings:
Impact of Fluorine vs. This enhances binding affinity in enzyme assays, as fluorine’s small size and high electronegativity optimize ligand-receptor interactions.
Synthetic Accessibility :
- The target compound and its 6-methyl analog are commercially available at ≥95% purity, while the 6-methoxy variant has been discontinued, likely due to synthetic challenges in methoxy group introduction .
Biological Relevance :
- Fluorine at the 6-position (target) may improve pharmacokinetic properties (e.g., half-life) compared to methyl or methoxy groups, as fluorinated compounds often resist oxidative metabolism .
- The 7-fluoro isomer’s activity data are scarce, but positional isomerism could lead to divergent biological profiles, as seen in kinase inhibitor studies .
Table 2: Commercial Availability and Pricing (Representative Data)
| Compound | Vendor | Purity | Price (USD/g) |
|---|---|---|---|
| This compound | BIOFOUNT | 95% | ~2,700 |
| 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | Amadis | 95%+ | ~3,000 |
| 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester | acints | 95%+ | ~3,200 |
准备方法
Preparation of 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid Intermediate
The key heterocyclic fragment, 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, is synthesized via a sequence starting from 2-amino-5-fluoropyridine. The method is well-documented in an organic synthesis patent and involves the following critical steps:
Step 1: Formation of N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine Intermediate
2-Amino-5-fluoropyridine reacts with N,N-dimethylformamide dimethyl acetal at 40–100 °C for 2–8 hours to yield the formamidine intermediate without requiring purification.
Step 2: Cyclization to 6-Fluoroimidazo[1,2-a]pyridine-3-ethyl Formate
The intermediate is reacted with ethyl bromoacetate in the presence of alkali (e.g., sodium bicarbonate) at 100–160 °C for 2–8 hours, leading to cyclization and formation of the ethyl ester of the heterocyclic acid.
Step 3: Hydrolysis to 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic Acid
The ethyl ester is hydrolyzed under alkaline conditions to yield the free acid.
This method is advantageous due to mild reaction conditions, avoidance of heavy metals and corrosive gases, and high product purity (yield ~68.7%).
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-5-fluoropyridine + DMF dimethyl acetal, 40–100 °C, 2–8 h | N,N-dimethyl-N'-2-(5-fluoropyridin-2-yl)formamidine | Not isolated | No purification needed |
| 2 | Intermediate + ethyl bromoacetate + NaHCO3, 100–160 °C, 2–8 h | 6-Fluoroimidazo[1,2-a]pyridine-3-ethyl formate | 68.7 | Recrystallization from hexane:ethyl acetate |
| 3 | Hydrolysis under alkaline conditions | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | - | Standard alkaline hydrolysis |
Preparation of 4-Fluoro-3-Aminobenzoic Acid Methyl Ester
The aminobenzoic acid methyl ester derivative is prepared from the corresponding 3-amino-2-fluorobenzoic acid by esterification:
-
3-Amino-2-fluorobenzoic acid is treated with thionyl chloride in methanol at 0 °C, followed by reflux for 12 hours. The reaction converts the acid to the methyl ester with high yield (quantitative).
-
After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with sodium bicarbonate solution, dried, and concentrated to afford the methyl ester as a pale-white solid.
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Amino-2-fluorobenzoic acid + SOCl2 in MeOH, 0 °C to reflux, 12 h | 4-Fluoro-3-aminobenzoic acid methyl ester | ~100 | Standard esterification method |
Coupling to Form 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic Acid Methyl Ester
The final step involves coupling the 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid with the 4-fluoro-3-aminobenzoic acid methyl ester to form the amide bond:
-
The carboxylic acid group on the heterocyclic acid is activated (commonly via carbodiimide coupling agents such as EDCI or DCC) and then reacted with the amino group of the methyl ester derivative under controlled conditions.
-
Typical conditions include mild heating or room temperature stirring in a suitable solvent (e.g., dichloromethane, DMF) with a base (e.g., triethylamine) to facilitate coupling.
-
The product is purified by recrystallization or chromatography to ensure high purity.
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid + 4-fluoro-3-aminobenzoic acid methyl ester + coupling agent, base, solvent | This compound | Variable (typically 60–85%) | Standard amide coupling protocols |
Summary of Key Research Findings and Considerations
The synthesis of the 6-fluoroimidazo[1,2-a]pyridine core is efficiently achieved via a formamidine intermediate, avoiding harsh reagents and conditions, which is favorable for scale-up and industrial production.
Esterification of fluorinated aminobenzoic acids using thionyl chloride in methanol is a robust and high-yielding method, providing the methyl ester intermediate critical for subsequent coupling.
Amide bond formation between the heterocyclic acid and aminobenzoic ester is well-established using carbodiimide chemistry, allowing for good yields and product purity.
The overall synthetic route balances accessibility of starting materials, reaction mildness, and product purity, making it suitable for research and potential pharmaceutical development.
常见问题
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester?
- Methodological Answer : The synthesis involves three critical steps:
- Imidazo[1,2-a]pyridine core formation : Use Vilsmeier-Haack formylation with POCl₃/DMF to introduce a carbonyl group at position 3 of the imidazo[1,2-a]pyridine scaffold, as demonstrated for related compounds .
- Amide coupling : Employ carbodiimide-based coupling agents (e.g., EDCI/HOBt) to conjugate the 6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid to 4-fluoro-3-aminobenzoic acid methyl ester. General Procedure F1 (amide formation) from provides a template for optimizing reaction conditions .
- Esterification : If starting from the carboxylic acid, use methanol and acid catalysis (e.g., H₂SO₄) under reflux, followed by purification via column chromatography .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm regiochemistry and assess fluorine environments. For example, reports ¹H NMR shifts at δ 2.56 ppm (methyl groups) and δ 7.57–8.69 ppm (aromatic protons) in DMSO-d₆ .
- LCMS/HRMS : Verify molecular weight (e.g., ESIMS m/z (M+1): 311.1 in ) and purity (>95% by HPLC) .
- HPLC : Monitor purity under gradient elution (e.g., 97.34% purity achieved in ) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column chromatography : Use silica gel with dichloromethane/methanol gradients (e.g., 10:1 to 5:1) to separate polar byproducts .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) for high-purity crystalline yields .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved?
- Methodological Answer :
- Dynamic effects : Assess temperature-dependent NMR to identify tautomerism or rotational barriers. For example, highlights structural complexity in fluorinated imidazo derivatives, which may exhibit dynamic NMR behavior .
- Impurity profiling : Use LCMS to detect trace byproducts (e.g., incomplete coupling intermediates) that may skew integration .
- Isomeric analysis : Consider regiochemical variations (e.g., fluorine positioning) and validate via 2D NMR (COSY, NOESY) .
Q. What strategies optimize the coupling reaction yield between the imidazo[1,2-a]pyridine and benzoic acid derivatives?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent optimization : Compare DMF (high polarity) vs. THF (low polarity) to balance reactivity and solubility .
- Temperature control : Reflux conditions (e.g., 80°C for 8 hours in ) improve kinetics but may require inert atmospheres to prevent decomposition .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodological Answer :
- Substituent variation : Modify the fluorine positions on the imidazo[1,2-a]pyridine and benzoic acid moieties to assess electronic effects on target binding .
- Ester vs. carboxylic acid : Compare methyl ester stability with free acid bioavailability using in vitro assays (e.g., ’s focus on prodrug derivatives) .
Q. How should researchers address conflicting bioactivity data across assay platforms?
- Methodological Answer :
- Orthogonal assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., cytotoxicity) assays .
- Purity verification : Re-test compounds with ≥97% HPLC purity to exclude false positives from impurities .
Q. What experimental controls are critical for stability studies under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 24/48-hour intervals .
- Light/temperature sensitivity : Store samples under accelerated conditions (40°C, 75% RH) and compare to controls at -20°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
